molecular formula C23H22N4O2S B10940987 2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether

2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether

Cat. No.: B10940987
M. Wt: 418.5 g/mol
InChI Key: MQEKYEXKAAMQIN-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether is a complex organic compound that features a unique combination of functional groups, including a thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to fit into the enzyme’s active site through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylphenyl {[5-(9-ethyl-8-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-furyl]methyl} ether stands out due to its unique combination of functional groups and its potential for diverse applications in various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for chemical synthesis and biological research .

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

4-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H22N4O2S/c1-5-17-15(4)30-23-20(17)22-25-21(26-27(22)12-24-23)18-9-8-16(29-18)11-28-19-10-13(2)6-7-14(19)3/h6-10,12H,5,11H2,1-4H3

InChI Key

MQEKYEXKAAMQIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=CC(=C5)C)C)C

Origin of Product

United States

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